KN-92 phosphate
Overview
Description
KN-92 phosphate is an inactive derivative of KN-93 . It does not have CaM kinase inhibitory activity and is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Physical And Chemical Properties Analysis
KN-92 phosphate appears as a solid . It has a molecular weight of 554.98 . It is soluble in DMSO (≥25 mg/mL) and ethanol (≥43.1 mg/mL with gentle warming), but insoluble in water .Scientific Research Applications
KN-92 phosphate is an inactive analog of KN-93 . It is often used as a negative control in scientific research, particularly in studies designed to elucidate the antagonist activities of KN-93 .
Scientific Field
KN-92 phosphate is primarily used in the field of biochemistry and molecular biology, specifically in studies involving calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors .
Summary of Application
As an inactive analog of KN-93, KN-92 phosphate does not inhibit CaMKII. It is used as a control compound to validate the effects observed with KN-93 are indeed due to the inhibition of CaMKII .
Methods of Application
The exact methods of application can vary depending on the specific experiment. However, KN-92 phosphate is typically dissolved in DMSO before being added to the experimental system . The concentration used can vary, but it’s often in the micromolar range .
Results or Outcomes
Since KN-92 phosphate is an inactive analog, it should not produce a significant effect on CaMKII activity or processes regulated by CaMKII. Any observed effects when using KN-92 phosphate may suggest off-target effects or experimental artifacts .
Safety And Hazards
properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHWVVDNMJDEQ-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585194 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KN-92 phosphate | |
CAS RN |
1135280-28-2 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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